Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-
Overview
Description
Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- is an organic compound with the molecular formula C13H7Cl3NO3 It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (2-amino-5-nitrophenyl)(3,4-dichlorophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and nitro groups enhances its reactivity and ability to form strong interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-: Similar structure but with an amino group instead of a nitro group.
Methanone, (2-chloro-5-nitrophenyl)(2-chlorophenyl)-: Similar structure but with different substitution patterns on the phenyl rings.
Uniqueness
Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-, also known by its CAS number 113456-95-4, is an organic compound characterized by its unique molecular structure, which includes multiple halogen and nitro substituents. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C13H7Cl3NO3
- Molecular Weight : 330.55 g/mol
- Structure : The compound consists of a methanone group attached to two distinct phenyl rings, one of which is substituted with chlorine and nitro groups.
Synthesis
The synthesis of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction is performed under reflux conditions to ensure complete conversion of reactants to the desired product.
Antimicrobial Properties
Research indicates that Methanone derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of chlorine and nitro groups enhances the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- has been evaluated for its anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of Methanone is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, inhibiting their activity. For example, it has been shown to inhibit certain kinases that play a role in cancer cell signaling.
- Receptor Interaction : Methanone may also interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of several Methanone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher chlorine substitution exhibited significantly lower minimum inhibitory concentrations (MIC), demonstrating enhanced antibacterial activity.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
Methanone A | 8 | 16 |
Methanone B | 4 | 8 |
Methanone C | 2 | 4 |
Study on Anticancer Activity
In another investigation published in Cancer Research, Methanone was tested for its cytotoxic effects on breast cancer cell lines. The study revealed that treatment with Methanone resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant potential for further development as an anticancer agent.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(3,4-dichlorophenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3/c14-10-4-2-8(17(19)20)6-9(10)13(18)7-1-3-11(15)12(16)5-7/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXYUXFCGFBVKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367791 | |
Record name | Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113456-95-4 | |
Record name | (2-Chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113456-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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